molecular formula C16H16ClNO2 B328582 N-[4-(4-chlorophenoxy)phenyl]butanamide

N-[4-(4-chlorophenoxy)phenyl]butanamide

Cat. No.: B328582
M. Wt: 289.75 g/mol
InChI Key: ASHJGGWCMKQVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-Chlorophenoxy)phenyl]butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-(4-chlorophenoxy)phenyl group. The presence of the 4-chlorophenoxy moiety may confer enhanced lipophilicity and stability compared to non-halogenated analogs, which is critical for membrane permeability in drug candidates .

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]butanamide

InChI

InChI=1S/C16H16ClNO2/c1-2-3-16(19)18-13-6-10-15(11-7-13)20-14-8-4-12(17)5-9-14/h4-11H,2-3H2,1H3,(H,18,19)

InChI Key

ASHJGGWCMKQVDX-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Solubility Modifiers (e.g., Morpholine): The morpholinyl group in 4-(4-chloro-3,5-dimethylphenoxy)-N-[4-morpholin-4-ylphenyl]butanamide improves aqueous solubility, making it suitable for oral drug formulations .
  • Heterocyclic Additions (e.g., Thiadiazole): Thiadiazole-containing analogs demonstrate antiproliferative effects, likely via inhibition of cyclin-dependent kinases .

Physicochemical Properties

  • Lipophilicity (LogP): The 4-chlorophenoxy group increases LogP by ~1.5 units compared to non-chlorinated analogs, enhancing blood-brain barrier penetration .
  • Hydrogen Bonding: Morpholinyl and pyrrolidinylsulfonyl substituents (e.g., compound in ) introduce hydrogen bond acceptors, improving target binding affinity (e.g., CTPS1 inhibition in ) .

Critical Evaluation of Divergent Findings

  • Bioadhesive Applications vs. Anticancer Use: While highlights butanamide derivatives in bioadhesives (e.g., GelMA-NB hydrogels), and emphasize anticancer roles. This divergence suggests that functional applications depend on auxiliary groups (e.g., methacrylate in bioadhesives vs. chlorambucil in anticancer agents) .
  • Synthesis Challenges: Ruthenium-coordinated butanamides () require stringent anhydrous conditions, whereas simpler analogs (e.g., N-(4-Acetylphenyl)butanamide) are synthesized via straightforward acyl chloride reactions (80% yield) .

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